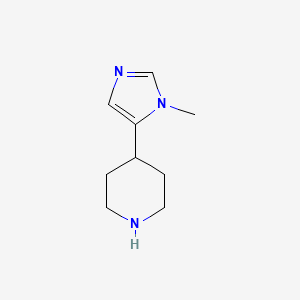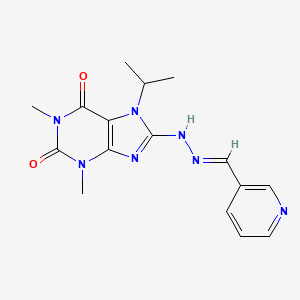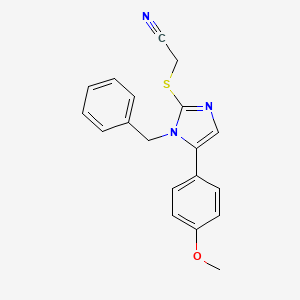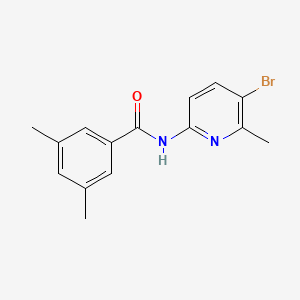
2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a complex organic molecule that contains several functional groups and structural features, including a benzamide group, a piperidine ring, a triazole ring, and a tolyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several different functional groups and rings. The benzamide group, the piperidine ring, and the triazole ring each contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzamide group could undergo hydrolysis, the piperidine ring could participate in reactions typical of secondary amines, and the triazole ring could undergo reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the presence of the aromatic rings .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on heterocyclic carboxamides, which include compounds structurally related to 2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, focuses on their synthesis and evaluation for potential antipsychotic activities. Norman et al. (1996) have synthesized heterocyclic analogues evaluated for binding to dopamine and serotonin receptors, showcasing their methodological approach towards developing compounds with minimized side effects (Norman et al., 1996).
Shariatinia et al. (2012) detailed the synthesis and characterization of new phosphoric triamides, providing a foundational approach to understanding the structural complexities and potential applications of similar benzamide derivatives (Shariatinia et al., 2012).
Potential Therapeutic Uses
The synthesis of heterocyclic compounds with a focus on their potential antibacterial and anticancer activities has been explored. Bondock and Gieman (2015) investigated new 2-chloro-3-hetarylquinolines, revealing insights into the design of compounds for therapeutic applications (Bondock & Gieman, 2015).
Research by Guirado et al. (2016) on the synthesis of 3-aryl-1,2,4-triazoles offers a perspective on the high-yield production of compounds that could be structurally similar to the target benzamide, focusing on their application in medicinal chemistry (Guirado et al., 2016).
Antimicrobial and Antioxidant Studies
Patel et al. (2011) synthesized new pyridine derivatives to assess their in vitro antimicrobial activity, which could parallel the exploration of benzamide derivatives for similar purposes (Patel et al., 2011).
The synthesis and antioxidant properties of triazole derivatives as researched by Bekircan et al. (2008) provide a framework for understanding how structural modifications can influence the biological activity of compounds like this compound (Bekircan et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-6-8-17(9-7-15)28-14-20(25-26-28)22(30)27-12-10-16(11-13-27)24-21(29)18-4-2-3-5-19(18)23/h2-9,14,16H,10-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLGSVHYKJYFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2944407.png)




![8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2944412.png)
![1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2944413.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2944422.png)



